Cas no 14002-33-6 (3-(3-hydroxypropyl)aminopropan-1-ol)

3-(3-hydroxypropyl)aminopropan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(3-Hydroxypropylamino)propan-1-ol
- 1-Propanol,3,3'-iminobis-
- 3-(3-HYDROXY-PROPYLAMINO)-PROPAN-1-OL
- 3,3'-Azanediylbis(propan-1-ol)
- 3,3'-azanediyldipropan-1-ol
- bis-(3-hydroxypropyl)amine
- Dipropanolamin
- 1,7-dihydroxy-4-azaheptane
- 2-Propyn-1-amine, N-2-propynyl-
- 4-azahepta-1,6-diyne
- 4-azaheptane-1,7-diol
- AG-G-69071
- bis(3-hydroxypropyl)amine
- BRN 1735854
- di(2-propynyl)amine
- DI-2-PROPYNYLAMINE
- dipropanolamine
- dipropargyl amine
- EINECS 230-036-4
- N,N-di(2-propynyl)amin
- N,N-dipropargylamine
- N-2-Propynyl-2-propyn-1-amine
- Di(3-hydroxylpropyl)amine
- 3'-azanediyldipropan-1-ol
- 3,3'-Iminobis(1-propanol)
- 3-(3-Hydroxy-Propyla
- Propanol, iminobis-
- Tallow di(hydroxypropyl)amine
- 3,3'-Iminodi-1-propanol
- Propanol, iminobis-, N-tallow alkyl derivs.
- di-(3-hydroxypropyl) amine
- Jsp002386
- CXMYWOCYTPKBPP-UHFFFAOYSA-N
- 3,3'-A
- 3-(3-hydroxypropyl)aminopropan-1-ol
- AC-515
- 3-[(3-hydroxypropyl)amino]propan-1-ol
- AKOS009030989
- AMY202100020
- EINECS 286-662-3
- 68333-85-7
- 3,3'-Azanediyldi(propan-1-ol)
- 3-(3-hydroxypropylamino)-propan-1-ol
- MFCD00046013
- EINECS 269-796-7
- EN300-141457
- AS-19774
- 14002-33-6
- CS-0186731
- FT-0601642
- Z104684334
- SY111461
- 1-Propanol,3,3'-(methylimino)bis-
- A807612
- DTXSID40930695
- O10901
- SCHEMBL48646
- SELENIUMBROMIDE
- DB-005256
-
- MDL: MFCD00046013
- インチ: 1S/C6H15NO2/c8-5-1-3-7-4-2-6-9/h7-9H,1-6H2
- InChIKey: CXMYWOCYTPKBPP-UHFFFAOYSA-N
- SMILES: O([H])C([H])([H])C([H])([H])C([H])([H])N([H])C([H])([H])C([H])([H])C([H])([H])O[H]
計算された属性
- 精确分子量: 133.110278721g/mol
- 同位素质量: 133.110278721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 6
- 複雑さ: 44.3
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.5
- XLogP3: -0.9
じっけんとくせい
- Color/Form: No data avaiable
- 密度みつど: 1.013±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: No data available
- Boiling Point: 185-188 ºC (30-31 Torr)
- フラッシュポイント: 129.7±13.7 ºC,
- Solubility: Extremely soluble (1000 g/l) (25 º C),
- PSA: 52.49000
- LogP: -0.26830
- じょうきあつ: No data available
3-(3-hydroxypropyl)aminopropan-1-ol Security Information
- Signal Word:Warning
- 危害声明: H302
- Warning Statement: P280-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- 储存条件:Keep in dark place,Sealed in dry,Room Temperature(BD79752)
3-(3-hydroxypropyl)aminopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-141457-10.0g |
3-[(3-hydroxypropyl)amino]propan-1-ol |
14002-33-6 | 95% | 10.0g |
$374.0 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-EY494-5g |
3-(3-hydroxypropyl)aminopropan-1-ol |
14002-33-6 | 95+% | 5g |
3175.0CNY | 2021-07-12 | |
abcr | AB470241-10g |
3-(3-Hydroxypropylamino)propan-1-ol, 90%; . |
14002-33-6 | 90% | 10g |
€1010.30 | 2024-08-03 | |
Fluorochem | 221655-1g |
3-(3-Hydroxypropylamino)propan-1-ol |
14002-33-6 | 90% | 1g |
£77.00 | 2022-02-28 | |
Chemenu | CM249262-1g |
3,3'-Azanediylbis(propan-1-ol) |
14002-33-6 | 95% | 1g |
$*** | 2023-03-30 | |
Advanced ChemBlocks | F-4132-10G |
3-(3-Hydroxy-propylamino)-propan-1-ol |
14002-33-6 | 96% | 10G |
$375 | 2023-04-13 | |
Enamine | EN300-141457-250mg |
3-[(3-hydroxypropyl)amino]propan-1-ol |
14002-33-6 | 95.0% | 250mg |
$39.0 | 2023-09-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H302815-5g |
3-(3-hydroxypropyl)aminopropan-1-ol |
14002-33-6 | 97% | 5g |
¥2696.90 | 2023-09-02 | |
abcr | AB470241-1g |
3-(3-Hydroxypropylamino)propan-1-ol, 90%; . |
14002-33-6 | 90% | 1g |
€211.90 | 2024-08-03 | |
eNovation Chemicals LLC | Y0978217-25g |
3,3'-Azanediylbis(propan-1-ol) |
14002-33-6 | 95% | 25g |
$550 | 2024-08-02 |
3-(3-hydroxypropyl)aminopropan-1-ol 関連文献
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Jay J. Dunsford,Ewan R. Clark,Michael J. Ingleson Dalton Trans. 2015 44 20577
3-(3-hydroxypropyl)aminopropan-1-olに関する追加情報
Introduction to 3-(3-hydroxypropyl)aminopropan-1-ol (CAS No. 14002-33-6)
3-(3-hydroxypropyl)aminopropan-1-ol, a compound with the chemical formula C₆H₁₅NO₃, is a versatile chemical entity that has garnered significant attention in the field of pharmaceuticals and biotechnology. This compound, identified by its CAS number 14002-33-6, is a derivative of propanolamine and features both hydroxyl and amine functional groups, making it a valuable intermediate in the synthesis of various bioactive molecules. The unique structural properties of 3-(3-hydroxypropyl)aminopropan-1-ol contribute to its utility in drug development, particularly in the formulation of novel therapeutic agents.
The compound's molecular structure, characterized by a primary amine group and a hydroxyl-substituted side chain, allows for extensive chemical modifications. These modifications are crucial in the design of molecules that exhibit enhanced pharmacological properties, such as improved solubility, bioavailability, and target specificity. Recent advancements in synthetic chemistry have enabled the development of more efficient methodologies for the preparation of 3-(3-hydroxypropyl)aminopropan-1-ol, which has further expanded its applications in medicinal chemistry.
In the realm of pharmaceutical research, 3-(3-hydroxypropyl)aminopropan-1-ol has been explored as a precursor for the synthesis of various pharmacologically active compounds. For instance, its ability to undergo nucleophilic substitution reactions makes it an ideal candidate for constructing complex molecular frameworks. This has led to its incorporation into the development of novel antimicrobial agents, anti-inflammatory drugs, and even potential treatments for neurodegenerative diseases. The compound's dual functionality allows for the introduction of both polar and non-polar regions into a single molecule, which is essential for achieving optimal pharmacokinetic profiles.
One of the most compelling aspects of 3-(3-hydroxypropyl)aminopropan-1-ol is its role in the synthesis of prodrugs. Prodrugs are pharmacologically inactive molecules that are converted into active drugs within the body. The hydroxyl and amine groups in 3-(3-hydroxypropyl)aminopropan-1-ol provide numerous opportunities for chemical derivatization, enabling the design of prodrugs that can enhance drug delivery systems. This approach has been particularly effective in improving therapeutic efficacy while minimizing side effects.
The use of computational modeling and high-throughput screening techniques has further accelerated the discovery process involving 3-(3-hydroxypropyl)aminopropan-1-ol. These methods allow researchers to predict the binding affinity and metabolic stability of potential drug candidates with remarkable accuracy. By leveraging these technologies, scientists have been able to identify novel derivatives of 3-(3-hydroxypropyl)aminopropan-1-ol that exhibit enhanced biological activity. This underscores the compound's significance as a building block in modern drug discovery.
In addition to its pharmaceutical applications, 3-(3-hydroxypropyl)aminopropan-1-ol has found utility in industrial processes and material science. Its ability to act as a chelating agent and a cross-linking agent makes it valuable in the production of polymers and coatings. Furthermore, its compatibility with green chemistry principles has led to its adoption in sustainable manufacturing processes aimed at reducing environmental impact.
The latest research on 3-(3-hydroxypropyl)aminopropan-1-ol highlights its potential in addressing emerging challenges in medicine. For example, studies have demonstrated its role in developing targeted therapies for cancer by serving as a precursor for small-molecule inhibitors that disrupt critical signaling pathways. The compound's structural flexibility also allows it to be incorporated into peptide mimetics and peptidomimetics, which are gaining traction as next-generation therapeutics.
The synthesis and application of derivatives of CAS No. 14002-33-6, particularly those featuring modified hydroxyl and amine functionalities, continue to be an area of active investigation. Researchers are exploring novel synthetic routes that improve yield and purity while reducing environmental footprint. These efforts are supported by advancements in catalytic systems that enable more selective transformations.
The growing body of evidence supporting the utility of 3-(3-hydroxypropyl)aminopropan-1-ol underscores its importance as a chemical intermediate with far-reaching implications. As our understanding of molecular interactions deepens, so too does our ability to harness this compound's potential for developing innovative solutions across multiple disciplines.
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